![molecular formula C17H20N2O4S B2793922 N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide CAS No. 896276-72-5](/img/structure/B2793922.png)
N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide” is a chemical compound. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide was carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide makes it an interesting candidate for drug development. Researchers have explored its potential as an analgesic, anti-inflammatory, and antimicrobial agent . The compound’s interactions with biological targets, such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, have been studied through molecular docking . Further investigations could reveal additional therapeutic applications.
Antibacterial Activity
Amide derivatives, including N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide, have demonstrated antibacterial properties. Researchers have synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds, which exhibit promising antibacterial activity . Understanding the mechanisms behind this activity could lead to novel antibacterial agents.
Biological and In Vitro Studies
Amides are commonly found in nature and can be synthesized with relative ease. N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide derivatives have been explored for their in vitro antimicrobial and in vivo anti-inflammatory activities . These compounds may hold potential for various biological applications.
Molecular Docking Studies
Computational methods, such as molecular docking, have been employed to understand how N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide interacts with specific molecular targets. Investigating binding affinities and interactions can guide drug design and optimization .
Structure-Activity Relationships (SAR)
Systematic SAR investigations can shed light on the impact of different substituents on the compound’s activity. For instance, understanding how N′-substituents and 4′-phenyl substituents influence antibacterial activity can guide future design strategies .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as furan derivatives, have been found to exhibit antibacterial activity . Pyrrolidine derivatives, another component of the compound, are known to be versatile scaffolds for designing powerful bioactive agents .
Mode of Action
Furan derivatives have been reported to have remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . Pyrrolidine derivatives have also been reported to have diverse biological activities .
Biochemical Pathways
Furan and pyrrolidine derivatives have been associated with a wide range of biological and pharmacological characteristics .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, pyrrolidine derivatives have been reported to have diverse biological activities .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-8-15(9-7-13)24(21,22)19-10-2-4-14(19)12-18-17(20)16-5-3-11-23-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJFUNYTUPISNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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